molecular formula C17H12IN3O B609197 MNI-135 CAS No. 335257-47-1

MNI-135

Cat. No.: B609197
CAS No.: 335257-47-1
M. Wt: 401.21
InChI Key: SJYIGECDHTXFFG-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Following academic guidelines, a comprehensive introduction would typically include:

  • Historical Context: Discovery timeline, key developers, and milestones in its research .
  • Structural Features: Molecular formula, stereochemistry, and functional groups, validated via NMR, IR, and mass spectrometry .
  • Synthesis: Industrial or laboratory production methods, reaction conditions, and purification protocols, with critical steps highlighted .
  • Applications: Therapeutic targets (e.g., enzyme inhibitors, receptor modulators) and preclinical/clinical relevance .
  • Physicochemical Properties: Solubility, stability, and spectral data, documented in Supporting Information .

Note: The above framework adheres to IUPAC nomenclature and characterization standards , but specific data for MNI-135 requires access to primary literature beyond the provided evidence.

Properties

CAS No.

335257-47-1

Molecular Formula

C17H12IN3O

Molecular Weight

401.21

IUPAC Name

3-(8-iodo-5-oxo-3,4,5,6-tetrahydro-1,6-benzodiazocin-2-yl)benzonitrile

InChI

InChI=1S/C17H12IN3O/c18-13-4-5-15-16(9-13)21-17(22)7-6-14(20-15)12-3-1-2-11(8-12)10-19/h1-5,8-9H,6-7H2,(H,21,22)/b20-14+

InChI Key

SJYIGECDHTXFFG-XSFVSMFZSA-N

SMILES

N#CC1=CC=CC(/C(CC2)=N/C3=CC=C(I)C=C3NC2=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MNI-135;  MNI 135;  MNI135.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Pharmacological and Physicochemical Comparison

Compound Target Affinity (IC₅₀, nM) Selectivity Ratio Bioavailability (%) Half-Life (h) Toxicity (LD₅₀, mg/kg)
This compound Data not available Data not available Data not available Data not available Data not available
Compound A 12 ± 2.1 15:1 45 8.5 250
Compound B 28 ± 3.4 8:1 32 6.2 180

Note: Example table structure based on guidelines for clarity and reproducibility . Actual values for this compound require experimental validation.

Key Comparison Criteria:

Structural Analogues :

  • Compound A : Shared core scaffold but differs in substituents, leading to enhanced target binding affinity (e.g., halogen substitutions improving hydrophobic interactions) .
  • Compound B : Isosteric replacements (e.g., sulfonamide vs. carboxylate) affecting solubility and metabolic stability .

Functional Analogues :

  • Compound C : Similar therapeutic indication (e.g., kinase inhibition) but divergent off-target effects, necessitating selectivity studies .
  • Compound D : Improved pharmacokinetics (e.g., longer half-life) due to optimized lipophilicity .

Pharmacokinetic and Safety Profiles :

  • This compound’s hypothetical advantages might include higher oral bioavailability compared to Compound A, or lower cytotoxicity than Compound B .
  • Toxicity data (e.g., hepatotoxicity, cardiotoxicity) should be benchmarked against established safety thresholds .

Methodological Considerations for Comparative Studies

  • Synthetic Reproducibility : Detailed experimental protocols for this compound synthesis must be provided in Supporting Information, including reaction yields, spectral assignments, and purity checks (>95% by HPLC) .
  • In Vitro/In Vivo Assays : Standardized assays (e.g., enzyme inhibition, cell viability) with positive/negative controls to validate comparative efficacy .
  • Data Transparency : Raw datasets (e.g., dose-response curves, pharmacokinetic plots) should be archived as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MNI-135
Reactant of Route 2
MNI-135

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